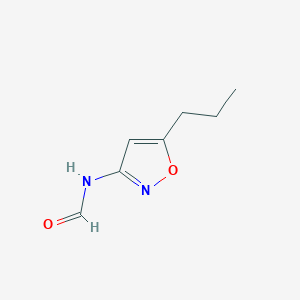
N-(5-Propylisoxazol-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Propylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine. The compound features a 5-propylisoxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propylisoxazol-3-yl)formamide typically involves the reaction of 5-propylisoxazole with formic acid or its derivatives. One common method is the formylation of 5-propylisoxazole using formic acid in the presence of a catalyst. This reaction is usually carried out under mild conditions and yields the desired formamide product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst to promote the formylation reaction. This approach not only provides high yields but also allows for the reuse of the catalyst, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Propylisoxazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of this compound can yield N-(5-Propylisoxazol-3-yl)carboxylic acid.
Reduction: Reduction can produce N-(5-Propylisoxazol-3-yl)amine.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(5-Propylisoxazol-3-yl)formamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(5-Propylisoxazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Methylisoxazol-3-yl)formamide
- N-(5-Propylisoxazol-3-yl)malonamide
- N-(5-Propylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-Propylisoxazol-3-yl)formamide is unique due to its specific structural features, such as the propyl group on the isoxazole ring and the formamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-(5-propyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
Clave InChI |
PDMWMKNAKYLAMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NO1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
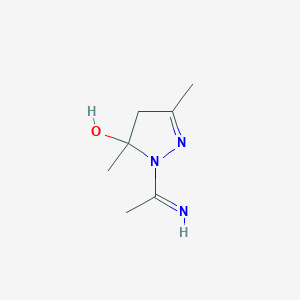
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
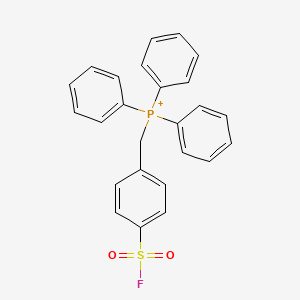

![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
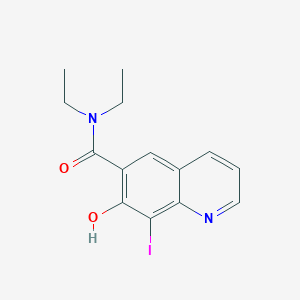
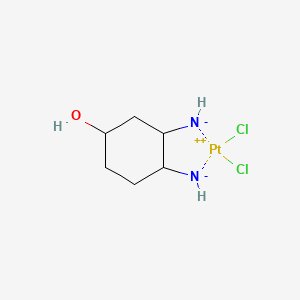
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
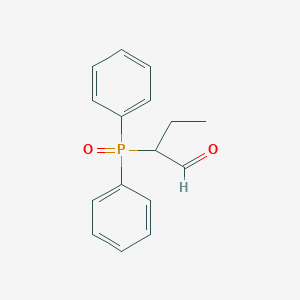
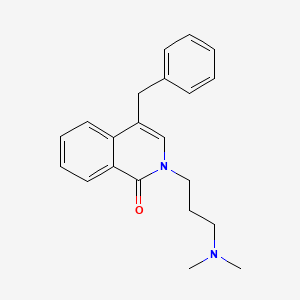

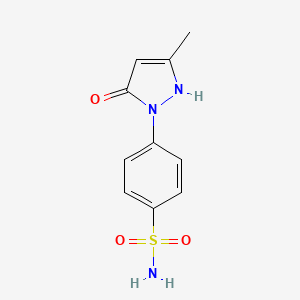
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
